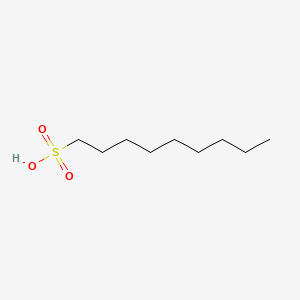

1-Nonanesulfonic acid

Description

Overview of Research Significance

1-Nonanesulfonic acid, and more commonly its sodium salt, is a long-chain alkylsulfonic acid that has carved out a significant niche in modern chemical research, primarily due to its amphiphilic nature. This structure, featuring a long, nonpolar nine-carbon alkyl chain and a highly polar sulfonic acid head group, makes it an effective anionic surfactant. Its principal research applications are in the fields of analytical and synthetic chemistry. In analytical science, it is a key reagent in ion-pair chromatography, enabling the separation of complex mixtures of ionic compounds. nih.gov In synthetic chemistry, it functions as a surfactant or additive, influencing reaction environments and the formation of novel materials. sigmaaldrich.com Its utility in studying the kinetics of micellization further underscores its importance in physical chemistry research. chemicalbook.com

Historical Context of Analytical and Synthetic Applications

The application of 1-nonanesulfonic acid is closely tied to the evolution of high-performance liquid chromatography (HPLC). The development of ion-pair chromatography (IPC), generally attributed to G. Schill and his colleagues, provided a powerful new tool for separating ionic species. lib4ri.ch Alkyl sulfonates were among the earliest and are still the most commonly used anionic ion-pairing reagents in reversed-phase HPLC. welch-us.com This technique expanded the capabilities of modern liquid chromatography to a wide array of compounds, including biogenic amines, drugs, and peptides, which were previously difficult to separate. lib4ri.chnih.gov In synthesis, the use of surfactants became fundamental to processes like emulsion polymerization, where they are essential for emulsifying monomers and stabilizing the resulting polymer particles. pcimag.com While the broad principles of using surfactants in synthesis have been established for decades, the specific use of reagents like 1-nonanesulfonic acid in advanced applications, such as controlling nanoparticle morphology, represents a more recent area of investigation. researchgate.netchalcogen.ro

Structure

3D Structure

Properties

CAS No. |

62416-42-6 |

|---|---|

Molecular Formula |

C9H20O3S |

Molecular Weight |

208.32 g/mol |

IUPAC Name |

nonane-1-sulfonic acid |

InChI |

InChI=1S/C9H20O3S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3,(H,10,11,12) |

InChI Key |

ZGAZPDWSRYNUSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Studies

Electrochemical Synthesis Applications

The electrochemical synthesis, or electrosynthesis, of nanomaterials is a method that allows for the creation of nanostructures with well-defined shapes and sizes by controlling experimental conditions like applied potential and current density. mdpi.com Additives are often introduced into the electrodeposition bath to influence the final structure and properties of the nanomaterials.

1-Nonanesulfonic acid has been investigated as a surfactant additive in the electrochemical deposition of metallic nanostructures. researchgate.net In one-step electrosynthesis, it is used to influence the formation of materials on electrode surfaces. For instance, its sodium salt has been used as an additive in the electrodeposition bath for creating bimetallic Au-Pt nanoparticles. researchgate.net

A key application is in the synthesis of silver nanodendrites (AgNDs) on pure graphite (B72142) sheet electrodes. researchgate.net Research has explored its effect in comparison to synthesis without any additives and synthesis using other additives like polyvinylpyrrolidone (B124986) (PVP). researchgate.netacs.org The electrochemical approach enables the generation of nanostructures with distinct morphologies, often without needing a template, by managing the synthesis conditions. mdpi.com

The presence of 1-Nonanesulfonic acid as an additive has a notable impact on the resulting nanostructure and its functional properties. In the electrochemical deposition of silver, the synthesis involving 1-nonanesulfonic acid (NS) produced a significant quantity of large silver nanodendrites, with dimensions ranging from 1 to 5 μm. researchgate.net Interestingly, the influence of NS on the morphology was considered scarce, as the resulting structures were similar to those produced without any additives. researchgate.net This is in contrast to an additive like PVP, which favored the formation of smaller, spherical nanoparticles with an average diameter below 150 nm. researchgate.net

Despite the limited morphological impact, the nanostructures formed in the presence of 1-Nonanesulfonic acid demonstrated enhanced electrocatalytic activity. researchgate.net When tested for the electroreduction of hydrogen peroxide, the electrodes fabricated with NS showed performance similar to those made without additives but significantly higher sensitivity than those fabricated with PVP. researchgate.net This suggests that the dendritic structure, which is preserved when using NS, possesses superior electrocatalytic properties for this application compared to the spherical aggregates formed with PVP. researchgate.net The best sensors developed from this research exhibited high sensitivity, which was markedly better than other similar silver-based sensors reported in the literature. researchgate.net

Table 1: Effect of Additives on Silver Nanostructure Synthesis

| Additive | Resulting Nanostructure Morphology | Relative Electrocatalytic Performance (H₂O₂ Reduction) | Reference |

|---|---|---|---|

| None | Large silver nanodendrites (1-5 μm) | High | researchgate.net |

| 1-Nonanesulfonic acid (NS) | Large silver nanodendrites (1-5 μm) | High (Similar to no additive) | researchgate.net |

| Polyvinylpyrrolidone (PVP) | Smaller spherical particles (<150 nm) | Significantly Lower Sensitivity | researchgate.net |

General Approaches to Alkane Sulfonic Acid Synthesis

Several principal routes exist for synthesizing alkane sulfonic acids, including the addition of a sulfonyl group to a carbon fragment and the oxidation of alkyl sulfur compounds like thiols. byjus.comacs.org The sulfonation of alkanes using sulfur dioxide and oxygen is an established industrial process. byjus.comwikipedia.org

A more recent approach to producing alkane sulfonic acids involves an ionic pathway that utilizes a carbocation of the alkane. google.com This method has been developed to achieve high yields with minimal undesirable side products, which can be an issue with radical chain reactions. google.com The process involves reacting a carbocation of an alkane, such as a carbenium ion (e.g., methenium, CH₃⁺), with sulfur trioxide to form the corresponding alkane sulfonic acid. google.com

This method can be catalyzed by a superacid, and the sulfur trioxide can be supplied in pure form or as a solution in oleum. google.com The reaction temperature is typically controlled between 0 and 100 °C. google.com This carbocation-mediated route represents a significant departure from traditional methods by avoiding radical pathways and the associated byproducts. google.com

Derivatization Strategies for Functionalized Sulfonic Acids

The sulfonic acid functional group can be chemically modified, or derivatized, for various research purposes. These modifications can protect the acidic group during other reactions, improve analytical detection, or create new functionalities. researchgate.netgoogle.com

A primary strategy for derivatization involves converting the sulfonic acid into a more reactive intermediate, such as a sulfonyl halide. wikipedia.org Sulfonic acids can be chlorinated with reagents like thionyl chloride to produce sulfonyl chlorides (R-SO₂-Cl). wikipedia.org These intermediates can then be reacted with various nucleophiles. For example, a one-pot procedure allows for the creation of thioacetates from alkyl halides, which are then treated with tert-butyl hypochlorite (B82951) to form sulfonyl chlorides in situ. nih.gov These can be immediately trapped with water, alcohols, or amines to yield the desired sulfonic acids, sulfonates, or sulfonamides, respectively. nih.gov

For analytical purposes, particularly gas chromatography (GC), derivatization is used to increase the volatility of sulfonic acids. researchgate.net Alkylation is a common technique where the acidic hydrogen is replaced with an alkyl group, forming a sulfonate ester. researchgate.net Reagents such as trimethylsilyldiazomethane (B103560) or dimethylformamide-dialkylacetals can be used for this purpose. gcms.cz

In complex organic synthesis, the sulfonic acid group may need to be protected to prevent it from interfering with reactions at other sites on the molecule. google.com A "protecting group," such as a neopentyl sulfonate ester, can be introduced. google.com This renders the sulfonic acid group less reactive, allowing other transformations to occur. The protecting group can then be removed later to regenerate the sulfonic acid. google.com For characterization and purification, free sulfonic acids can also be converted into crystalline salts, such as phenylhydrazonium salts. acs.org

Advanced Separation Science and Analytical Methodologies

Ion-Pair Chromatography (IPC) as a Primary Analytical Tool

1-Nonanesulfonic acid and its salts, such as sodium 1-nonanesulfonate, are widely utilized as anionic ion-pairing reagents in the analytical technique of ion-pair chromatography (IPC). sigmaaldrich.comchemimpex.com This form of reversed-phase liquid chromatography is essential for the separation and analysis of ionic and polar compounds, which are typically poorly retained on conventional reversed-phase columns. chemimpex.comtechnologynetworks.com By introducing an ion-pairing reagent like 1-nonanesulfonic acid to the mobile phase, the retention of positively charged (cationic) analytes can be significantly enhanced, allowing for precise and selective separation. chemimpex.comshimadzu.ch

The retention mechanism in ion-pair chromatography is complex, and several models have been proposed to explain the interactions between the analyte, the ion-pairing reagent (e.g., 1-nonanesulfonic acid), the stationary phase, and the mobile phase. technologynetworks.com The two most prominent models are the ion-pair formation model and the dynamic ion-exchange model, both of which are fundamentally driven by electrostatic interactions. technologynetworks.commolnar-institute.com

The separation in IPC relies on the electrostatic attraction between the analyte ions and the oppositely charged ion-pairing reagent. technologynetworks.com Two primary models describe this process:

Ion-Pair Partition Model: This model, also known as the partition model, posits that the analyte ions and the counter-ions from the ion-pairing reagent form a neutral, hydrophobic ion-pair complex in the mobile phase. technologynetworks.comthermofisher.com This newly formed neutral moiety is more hydrophobic than the original analyte, allowing it to be retained on a nonpolar stationary phase, such as a C18 column. technologynetworks.com The complex is subsequently eluted by adjusting the mobile phase composition, typically by increasing the concentration of an organic modifier. technologynetworks.com

Dynamic Ion-Exchange Model: Alternatively, the dynamic ion-exchange model, or adsorption model, suggests that the ion-pairing reagent itself is the first to interact with the stationary phase. technologynetworks.commolnar-institute.com The hydrophobic alkyl chain of the 1-nonanesulfonic acid molecule adsorbs onto the nonpolar surface of the stationary phase. technologynetworks.comthermofisher.com This process creates a dynamically formed ion-exchange surface, with the charged sulfonate head groups oriented towards the mobile phase. technologynetworks.comthermofisher.com Analyte ions in the mobile phase are then retained on this surface through electrostatic attraction, similar to a traditional ion-exchange mechanism. technologynetworks.comshimadzu.ch Some researchers also describe an "ion interaction model," where an electrical double layer is formed as the ion-pairing reagent permeates the stationary phase, and analyte retention is governed by a combination of factors from both the partition and dynamic exchange models. technologynetworks.com

The molecular structure of the ion-pairing reagent, specifically its hydrophobicity, is a critical factor in controlling analyte retention. obrnutafaza.hr For alkyl sulfonates like 1-nonanesulfonic acid, the length of the alkyl chain is the primary determinant of its retention-modifying strength. shimadzu.chobrnutafaza.hr

A longer alkyl chain increases the hydrophobicity of the reagent, leading to stronger adsorption onto the nonpolar stationary phase and, consequently, greater retention of the analyte. obrnutafaza.hr The nine-carbon chain of 1-nonanesulfonic acid provides a significant hydrophobic character, making it an effective reagent for enhancing the retention of cationic species. chemimpex.comshimadzu.ch The choice of chain length allows for the selective separation of different analytes. obrnutafaza.hr

Below is a data table illustrating the general principle of how the chain length of an ion-pairing reagent can influence the retention of an analyte.

Table 1: Effect of Ion-Pair Reagent Chain Length on Analyte Retention This table is a generalized representation based on established chromatographic principles.

| Ion-Pair Reagent (Cationic Analyte) | Alkyl Chain Length | Relative Hydrophobicity | Expected Analyte Retention |

|---|---|---|---|

| 1-Pentanesulfonic acid | 5 | Low | Weak |

| 1-Heptanesulfonic acid | 7 | Medium | Moderate |

| 1-Nonanesulfonic acid | 9 | High | Strong |

Developing a robust and reproducible IPC method requires the careful optimization of several parameters, primarily related to the composition of the mobile phase and the choice of stationary phase. obrnutafaza.hrwelch-us.com

The mobile phase in IPC is a multicomponent system, and its composition dictates the selectivity and retention in the separation. thermofisher.com

Concentration of Ion-Pair Reagent: The concentration of 1-nonanesulfonic acid is a crucial parameter. technologynetworks.com Increasing the reagent concentration generally increases analyte retention up to a certain point. shimadzu.chobrnutafaza.hr However, excessively high concentrations can lead to the formation of micelles in the mobile phase, which can create a secondary hydrophobic phase and cause a reversal, decreasing analyte retention. shimadzu.ch Typically, concentrations in the range of 2 to 5 mmol/L are used. welch-us.com

pH and Salt Concentration: The pH of the mobile phase is critical as it affects the ionization state of both the analyte and the ion-pairing reagent. obrnutafaza.hrwelch-us.com For 1-nonanesulfonic acid to be an effective reagent for cationic analytes, the pH must be controlled to ensure both species remain in their desired charged states. google.com The addition of salts to the eluent can also influence the underlying equilibria and affect retention. molnar-institute.com

The stationary phase in IPC is typically a neutral, hydrophobic material that facilitates the dynamic formation of an ion-exchange surface. thermofisher.com

Common Stationary Phases: The most common stationary phases used for IPC with reagents like 1-nonanesulfonic acid are silica-based reversed-phase columns, such as octadecylsilyl (ODS, C18) or octylsilyl (C8). technologynetworks.com Polymeric phases like polystyrene/divinylbenzene (PS/DVB) are also used. thermofisher.com

Interaction Dynamics: The fundamental interaction is the hydrophobic adsorption of the nonyl chain of 1-nonanesulfonic acid onto the nonpolar stationary phase. technologynetworks.com This dynamic coating alters the surface properties of the column, creating charged sites (the sulfonate groups) that can engage in electrostatic interactions with cationic analytes. thermofisher.com Ion-pairing reagents can also serve a secondary function by "shielding" residual silanol (B1196071) groups on the surface of silica-based stationary phases. welch-us.com These residual silanols can cause undesirable interactions and lead to peak tailing for basic compounds; the ion-pairing reagent can mask these sites and improve peak shape. welch-us.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names / Synonyms |

|---|---|

| 1-Nonanesulfonic acid | Nonylsulfonic acid |

| Sodium 1-nonanesulfonate | 1-Nonanesulfonic acid sodium salt |

| Acetonitrile (B52724) | - |

| Methanol (B129727) | - |

| 1-Pentanesulfonic acid | - |

| 1-Heptanesulfonic acid | - |

| 1-Dodecanesulfonic acid | - |

Coupling IPC with Advanced Detection Techniques

Ion-pair chromatography (IPC) utilizing 1-nonanesulfonic acid can be paired with various detection methods to enhance analytical specificity and sensitivity. The choice of detector is critical and depends on the volatility of the ion-pair reagent and the analytical requirements for trace-level detection.

Mobile-Phase Ion Chromatography (MPIC) is a technique that merges ion-pair chromatography with suppressed conductivity detection. technologynetworks.com It is particularly effective for analyzing large molecules with localized charges, such as surfactants, and other ions that are not well-suited for separation by traditional ion-exchange chromatography (IC). In this method, 1-nonanesulfonic acid is used as a mobile phase additive, or ion-pair reagent, to facilitate the separation of cationic analytes on a neutral stationary phase, such as a reversed-phase column. technologynetworks.com

The fundamental principle of MPIC involves two key mechanisms. First, the 1-nonanesulfonic acid in the mobile phase forms a neutral ion pair with the cationic analyte. itwreagents.com This interaction increases the analyte's hydrophobicity, allowing it to be retained and separated on a non-polar stationary phase. itwreagents.commedcraveonline.com Second, after the separation column, the eluent passes through a suppressor device. technologynetworks.com This suppressor reduces the background conductivity of the mobile phase (containing the 1-nonanesulfonic acid) while simultaneously increasing the conductivity of the analyte, thereby significantly enhancing the signal-to-noise ratio and detection sensitivity. technologynetworks.com

A fast ion chromatographic method with suppressed conductivity detection has been successfully developed for the simultaneous determination of a range of sulfonic acids, including 1-nonanesulfonic acid, in water samples, demonstrating the utility of this approach. sigmaaldrich.com The use of a suppressor converts the conductivity detector from a general bulk-property detector into a more specific and sensitive one for the analytes of interest.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique used for detecting trace quantities of compounds in complex mixtures. chromatographyonline.com However, coupling ion-pair chromatography (IPC) with mass spectrometry presents significant challenges, particularly when using non-volatile ion-pairing reagents like 1-nonanesulfonic acid. sigmaaldrich.com

Non-volatile reagents can contaminate the mass spectrometer's ion source and analyzer, leading to a drop in analyte signal, increased background noise, and the need for frequent and time-consuming cleaning. sigmaaldrich.comgoogle.com For this reason, ion-pairing reagents are generally avoided in LC-MS applications, or systems are dedicated specifically to these methods to prevent cross-contamination. google.com

When MS detection is necessary, volatile ion-pairing reagents are strongly preferred. google.com Perfluorocarboxylic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), are often used for analyzing cationic species because they are effective and volatile, minimizing contamination of the MS system. google.comlcms.czregulations.gov While 1-nonanesulfonic acid is an effective reagent for separations detected by UV or conductivity, its non-volatile nature makes it generally incompatible with and unsuitable for sensitive trace analysis using LC-MS/MS. sigmaaldrich.comgoogle.com

Specific IPC Applications in Complex Mixture Analysis

The primary application of 1-nonanesulfonic acid in chromatography is to serve as an ion-pairing reagent for the separation of ionic and polar organic compounds. technologynetworks.com Many polar and ionic analytes, such as organic bases, are not well retained on common reversed-phase columns (like C18) and may elute with little or no separation. medcraveonline.com By adding 1-nonanesulfonic acid to the mobile phase, it forms a neutral, more hydrophobic ion-pair with positively charged analytes. itwreagents.com This newly formed complex has a greater affinity for the non-polar stationary phase, leading to increased retention and enabling effective separation. itwreagents.commedcraveonline.com

This technique is valuable in diverse fields such as pharmaceuticals and environmental analysis. technologynetworks.com For example, sodium 1-nonanesulfonate has been used as an ion-pair reagent for the separation of histidines by HPLC and for the determination of cefmatilen (B1668855) and its metabolites in biological samples. lcms.cz The principle has also been demonstrated in the separation of other polar compounds like tetracyclines, where adding an alkyl sulfonate ion-pair reagent significantly increases retention and improves resolution. nih.gov The ability to modulate the retention of ionic compounds makes 1-nonanesulfonic acid a versatile tool for analyzing complex mixtures of polar molecules. technologynetworks.com

| Analyte Class | Specific Example | Role of 1-Nonanesulfonic Acid | Reference |

|---|---|---|---|

| Amino Acids | Histidines | Forms ion-pair to enable separation by HPLC. | lcms.cz |

| Pharmaceuticals | Cefmatilen and its metabolites | Used as a mobile phase additive for separation from biological samples. | lcms.cz |

| General Ionic & Polar Compounds | Cationic analytes | Enhances retention and resolution on reversed-phase columns. | technologynetworks.comitwreagents.com |

Ion-pair chromatography is fundamentally designed for the separation of ionic or ionizable compounds. technologynetworks.commedcraveonline.com The technique's mechanism relies on electrostatic interactions between the ion-pair reagent and the charged analyte to form a complex that can be retained on a reversed-phase column. itwreagents.com Aliphatic hydrocarbons are non-polar, non-ionic compounds and therefore lack the charge necessary to interact with an ion-pairing reagent like 1-nonanesulfonic acid. The analysis of such non-polar compounds is typically achieved through other methods, such as gas chromatography or standard reversed-phase HPLC, that rely on hydrophobic interactions. While some commercial, non-scientific sources mention 1-nonanesulfonic acid in the context of analyzing aliphatic hydrocarbons, this application is not supported by the established principles of ion-pair chromatography or the scientific literature.

In the context of analyzing per- and polyfluoroalkyl substances (PFAS), it is crucial to distinguish between the analytical reagent 1-nonanesulfonic acid and the PFAS analyte perfluoro-1-nonanesulfonic acid (PFNS) .

1-Nonanesulfonic acid (C₉H₂₀O₃S) is a conventional, non-fluorinated alkylsulfonic acid used as an ion-pairing reagent. lcms.cz

Perfluoro-1-nonanesulfonic acid (PFNS) (C₉HF₁₉O₃S, CAS 68259-12-1) is a long-chain PFAS, often referred to as a "forever chemical," and is a target analyte in many environmental monitoring programs. sigmaaldrich.com

Standard methods for the trace analysis of PFAS, including PFNS, in environmental and biological samples overwhelmingly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). These methods are designed to detect part-per-trillion levels of PFAS analytes. Due to the incompatibility of non-volatile salts with MS detection, the use of 1-nonanesulfonic acid as an ion-pairing reagent is not employed in these standard PFAS analysis protocols. google.com Instead, mobile phases typically consist of methanol or acetonitrile and water with volatile additives like ammonium (B1175870) acetate (B1210297) or acetic acid to ensure compatibility with the mass spectrometer. Therefore, while PFNS is a key target analyte in PFAS analysis, 1-nonanesulfonic acid is not used as a reagent in these methods.

| Attribute | 1-Nonanesulfonic Acid | Perfluoro-1-nonanesulfonic acid (PFNS) |

|---|---|---|

| Chemical Formula | C₉H₂₀O₃S | C₉HF₁₉O₃S |

| Structure | Hydrocarbon chain (CH₃(CH₂)₈-) | Fluorocarbon chain (CF₃(CF₂)₈-) |

| Role in Analysis | Ion-pairing reagent for separating cationic compounds. lcms.cz | Target analyte; a member of the PFAS class of contaminants. sigmaaldrich.com |

| Typical Analytical Method | HPLC with UV or Suppressed Conductivity detection. itwreagents.com | LC-MS/MS for trace-level quantification. |

Resolution of Biologically Relevant Molecules (e.g., Histidines, Pharmaceutical Analogs)

1-Nonanesulfonic acid, typically in the form of its sodium salt, serves as a crucial ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) for the resolution of charged biological molecules that are otherwise difficult to separate using standard reversed-phase methods. chemicalbook.comsigmaaldrich.com Its utility is particularly notable in the analysis of amino acids and complex pharmaceutical analogs. chemicalbook.comgoogle.com

The fundamental principle involves the addition of 1-nonanesulfonic acid to the mobile phase. The sulfonate head group is ionic, while the nine-carbon alkyl chain is hydrophobic. In an aqueous mobile phase, the nonanesulfonate anions associate with positively charged analytes, such as the protonated imidazole (B134444) ring of histidine or amine groups in pharmaceutical compounds. This process forms a neutral, hydrophobic ion pair. The newly formed complex exhibits a stronger interaction with the nonpolar stationary phase (like C18) of a reversed-phase column, leading to increased retention and enabling separation based on subtle differences in the analytes' structures and affinities.

Table 1: Applications of 1-Nonanesulfonic Acid in the Separation of Biological Molecules

| Analyte Class | Specific Example(s) | Chromatographic Technique | Role of 1-Nonanesulfonic Acid | Outcome | Source(s) |

| Amino Acids | Histidines | HPLC | Ion-Pair Reagent | Enables separation and analysis | chemicalbook.comsigmaaldrich.comcymitquimica.com |

| Pharmaceutical Analogs | Liraglutide (GLP-1 Analog) | Reverse-Phase HPLC (RP-HPLC) | Ion-Pair Reagent | Effective resolution from closely related impurities for enhanced purification | google.com |

| Drug Metabolites | Cefmatilen and its metabolites | Coupled Ion-Exchange and Reversed-Phase HPLC | Mobile Phase Additive | Determination in biological samples | sigmaaldrich.com |

Other Chromatographic and Separation Techniques Utilizing 1-Nonanesulfonic Acid

Reverse Phase HPLC for Specific Analyte Separation

1-Nonanesulfonic acid is a well-established mobile phase additive in reversed-phase High-Performance Liquid Chromatography (RP-HPLC), where it functions as an ion-pairing agent to enhance the separation of ionic and highly polar compounds. sigmaaldrich.comsigmaaldrich.com In a typical RP-HPLC setup with a nonpolar stationary phase (e.g., C18), such analytes have minimal retention and elute quickly, often with the solvent front, making their quantification and separation challenging.

By introducing 1-nonanesulfonic acid to the mobile phase, its anionic sulfonate group pairs with cationic analytes. The long nonyl tail of the acid imparts significant hydrophobicity to the resulting ion pair. This increased hydrophobicity enhances the complex's affinity for the nonpolar stationary phase, leading to longer and more controllable retention times. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that can be adjusted to fine-tune the separation.

This method is suitable for analyzing a variety of analytes. For instance, HPLC methods using 1-nonanesulfonic acid with a mobile phase containing acetonitrile and water (with a pH modifier like phosphoric or formic acid) are employed for the analysis of per- and polyfluoroalkyl substances (PFAS). sielc.comsielc.com

Table 2: Example of RP-HPLC Method Utilizing an Alkyl Sulfonate Reagent

| Parameter | Description | Source(s) |

| Technique | Reverse-Phase HPLC with Ion-Pairing | sielc.comsielc.com |

| Analytes | Per- and polyfluoroalkyl substances (PFAS) | sielc.comsielc.com |

| Stationary Phase | C18 or other reverse-phase columns | sielc.comcreative-proteomics.com |

| Mobile Phase | Acetonitrile (MeCN) and water | sielc.comsielc.com |

| Ion-Pair Reagent | 1-Nonanesulfonic acid (or its salt) | google.comsielc.comsielc.com |

| pH Modifier | Phosphoric acid (for UV detection) or Formic acid (for Mass Spectrometry compatibility) | sielc.comsielc.com |

Scalable Liquid Chromatography for Impurity Isolation in Preparative Separation

The benefits of using 1-nonanesulfonic acid as an ion-pairing agent extend from analytical-scale separations to larger-scale preparative liquid chromatography. sielc.comsielc.com Preparative chromatography is used to isolate and purify larger quantities of a target compound, a common requirement in pharmaceutical manufacturing for isolating the active pharmaceutical ingredient (API) from synthesis-related impurities.

Catalytic Applications and Reaction Mechanisms

Alkane Sulfonic Acids as Acid Catalysts

Alkane sulfonic acids, with the general formula R−S(=O)₂−OH where R is an alkyl group, are a class of organosulfur compounds. wikipedia.org 1-Nonanesulfonic acid, with its C9 alkyl chain, is a member of this group. These acids are generally strong, non-oxidizing, and colorless, which makes them suitable as acid catalysts in organic reactions. wikipedia.org Their high acidity and polarity characterize their chemical behavior. wikipedia.org

Catalytic Activity in Organic Transformations

Alkane sulfonic acids are effective Brønsted acid catalysts for a variety of organic reactions. wikipedia.org They are utilized in industrial processes such as the curing of melamine (B1676169) resin-based coatings, where they directly catalyze the etherification reaction between hexamethoxymethylmelamine (HMMM) and acrylic polyols. paint.org These catalysts are valued for producing coatings with good corrosion and solvent resistance at low catalyst loadings. paint.org Depending on their composition, they can function as either active or latent catalysts. paint.org

The catalytic efficiency of alkane sulfonic acids has been demonstrated in numerous transformations. Strong acids are known to effectively catalyze the hydrolysis and transesterification of esters, a key process in the production of biodiesel. wikipedia.org The catalytic utility of various sulfonic acids is summarized in the table below.

Table 1: Examples of Organic Transformations Catalyzed by Sulfonic Acids

| Catalyst Type | Reaction | Research Finding | Source |

|---|---|---|---|

| Alkane Sulfonic Acids | Melamine Resin Curing | Serve as active or latent catalysts for the crosslinking reaction between HMMM and acrylic polyols, enhancing coating properties. | paint.org |

| Toluene Sulfonic Acid (Aromatic) | Esterification, Alkylation | Widely used as a strong acid catalyst in various organic synthesis reactions. gokemi.com | gokemi.com |

| Sulfonic Acid Functionalized Ionic Liquids | Friedel-Crafts Alkylation | A sustainable heterogeneous catalyst (MSN-SO3H) was successfully used for Friedel-Crafts alkylation and could be recycled for eight cycles. nih.gov | nih.gov |

| Supported Sulfonic Acids (on silica) | Esterification | Propylsulfonic acid functionalized SBA-15 showed high activity in the esterification of acetic acid with 1-butanol. aurak.ac.ae | aurak.ac.ae |

Mechanisms of Acid Catalysis

The catalytic function of alkane sulfonic acids like 1-nonanesulfonic acid stems from their ability to act as Brønsted acids, which are proton (H⁺) donors. wikipedia.org In acid catalysis, the acid facilitates a chemical reaction by increasing the concentration of hydrogen ions. fiveable.me The general mechanism involves the protonation of a substrate by the acid catalyst. wikipedia.org

For instance, in reactions involving carbonyl groups, such as esterification, the carbonyl oxygen is susceptible to protonation. wikipedia.orgfiveable.me This protonation enhances the electrophilicity of the carbonyl carbon, making it more vulnerable to attack by a nucleophile. wikipedia.orgfiveable.me This process lowers the kinetic barrier or activation energy for the reaction, thereby accelerating its rate. fiveable.me

Acid catalysis can be classified as either specific or general catalysis. wikipedia.org In specific catalysis, the reaction rate is proportional to the concentration of protonated solvent molecules, a mechanism common for strong acids in polar solvents. wikipedia.org The acid catalyst's primary role is to shift the equilibrium in favor of the protonated solvent species. wikipedia.org

Functionalized Sulfonic Acid-Based Catalysts

To overcome issues associated with homogeneous catalysts, such as separation and recovery, sulfonic acid groups can be incorporated into more complex structures like ionic liquids or immobilized on solid supports. scielo.brmdpi.com

Ionic Liquid Catalysts Incorporating Sulfonic Acid Groups

Sulfonic acid-functionalized ionic liquids (SAILs) are a class of task-specific ionic liquids that combine the properties of ionic liquids with the catalytic activity of sulfonic acids. scielo.brwisdomlib.org These materials act as Brønsted acidic catalysts and have been successfully employed in a range of organic syntheses, including multicomponent reactions, esterification, and amination. scielo.brmdpi.comresearchgate.net

The structure of SAILs can be tuned by varying the cation, the anion, and the length of the alkyl chain to which the sulfonic acid group is attached. mdpi.com This allows for the modification of properties such as lipophilicity and solubility, which can enhance catalytic performance in specific reaction media. mdpi.com For example, a SAIL with a long lipophilic C15 chain showed the highest catalytic performance for the conversion of fatty acids to fatty acid ethyl esters (FAEE) due to its increased solubility in the reaction mixture. mdpi.com SAILs offer the advantages of both homogeneous catalysis (high activity) and heterogeneous catalysis (ease of separation and reusability). mdpi.comnih.gov

Table 2: Examples of Sulfonic Acid-Functionalized Ionic Liquids (SAILs) in Catalysis

| Ionic Liquid Catalyst | Application | Key Finding | Source |

|---|---|---|---|

| 1,3-Disulfonic acid benzimidazolium chloride | Biginelli one-pot condensation | Excellent yields (88-97%) were obtained under solvent-free conditions. | scielo.br |

| 3-Tetradecyl-1-(butyl-4-sulfonyl)imidazolium trifluoromethanesulfonate | Direct amination of alcohols | Achieved a 92% isolated yield, demonstrating high efficiency and selectivity. | researchgate.net |

| Pyridinium propyl sulfonic acid ([PSna][HSO₄]) | Conversion of furfuryl alcohol to ethyl levulinate | Achieved 97.79% conversion and 96.10% yield, highlighting high efficiency. nih.gov | nih.gov |

| 1-(3-Propylsulfonic)-3-methylimidazolium chloride | Depolymerization of PET | Showed superior catalytic activity compared to sulfuric acid for PET decomposition in hot compressed water. nsf.gov | nsf.gov |

Heterogeneous Catalysis with Sulfonic Acid Moieties

Immobilizing sulfonic acid groups onto solid supports creates heterogeneous catalysts that are easily separable, reusable, and less corrosive, aligning with the principles of green chemistry. nih.govmdpi.commdpi.com Various materials have been used as supports, including silica, carbon-based materials, polymers, and magnetic nanoparticles. nih.govscirp.orgmdpi.comfrontiersin.org

The performance of these solid acid catalysts depends on factors like acid density, surface area, and the stability of the linkage between the sulfonic acid group and the support. mdpi.commdpi.com For example, arenesulfonic groups have shown higher stability against leaching compared to propylsulfonic groups, particularly in the presence of water. mdpi.com

Notably, 1-nonanesulfonic acid has been used as an additive in the one-step electrosynthesis of dendritic silver nanostructures. researchgate.net These nanostructures, when deposited on graphite (B72142) electrodes, demonstrated enhanced electrocatalytic activity for the reduction of hydrogen peroxide. researchgate.net This indicates a role for 1-nonanesulfonic acid in the fabrication of novel catalytic materials. researchgate.net

Table 3: Examples of Heterogeneous Catalysts with Sulfonic Acid Groups

| Catalyst System | Support Material | Application | Key Finding | Source |

|---|---|---|---|---|

| Sulfonated Carbon Composite | Carbon | Biodiesel synthesis | A novel sulfonated carbon composite solid acid catalyst was developed for biodiesel synthesis. scirp.org | scirp.org |

| Sulfonated Asphaltenes (SA) | Asphaltenes from vacuum residue | Glycerol ketalization | SA catalysts showed higher activity than many known heterogeneous catalysts and were stable over five cycles. mdpi.com | mdpi.com |

| Sulfonic Acid-Functionalized Mesoporous Silica (MSN-SO₃H) | Mesoporous Silica | Friedel–Crafts Alkylation | The catalyst was highly sustainable and could be recycled for eight cycles without significant loss of activity. nih.gov | nih.gov |

| Silver Nanodendrites with 1-Nonanesulfonic Acid | Graphite Sheet Electrode | Electrocatalytic reduction of H₂O₂ | The use of 1-nonanesulfonic acid as an additive during synthesis resulted in nanostructures with enhanced electrocatalytic performance. researchgate.net | researchgate.net |

Interfacial Phenomena and Surfactant Research

Micellization Kinetics and Thermodynamics

The formation of micelles, aggregates of surfactant molecules in a solution, is a fundamental characteristic of surfactants like sodium 1-nonanesulfonate. horiba.com This process is governed by a balance of forces, including the hydrophobic effect, which drives the nonpolar tails of the surfactant to cluster together, and the electrostatic repulsion between the polar head groups. wikipedia.org The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). horiba.comwikipedia.org Understanding the kinetics and thermodynamics of micellization is crucial for optimizing the use of surfactants in various applications.

Ultrasonic relaxation techniques are powerful tools for investigating the fast kinetics of chemical and physical processes, including micelle formation. Sodium 1-nonanesulfonate has been utilized as an ionic surfactant in studies examining the kinetics of micellization through ultrasonic relaxation. chemicalbook.com This method involves perturbing the equilibrium of the surfactant solution with an ultrasonic wave and observing the relaxation back to equilibrium. The relaxation time provides information about the rates of monomer exchange between the bulk solution and the micelles.

The thermodynamics of micelle formation for ionic surfactants are influenced by factors such as temperature and the presence of co-solvents. core.ac.uk The Gibbs free energy of micellization (ΔG°m) is a key thermodynamic parameter that indicates the spontaneity of the process. scielo.br It is related to the enthalpy (ΔH°m) and entropy (ΔS°m) of micellization by the equation:

ΔG°m = ΔH°m - TΔS°m

For many ionic surfactants, the micellization process is primarily entropy-driven, attributed to the hydrophobic effect and the release of structured water molecules from around the hydrocarbon chains of the surfactant monomers. core.ac.uk However, studies on some systems have shown that the aggregation can be driven by a significant negative enthalpy change. vu.lt

Table 1: Thermodynamic Parameters of Micellization for a Model Ionic Surfactant

| Parameter | Description | Typical Value/Trend |

| ΔG°m | Gibbs Free Energy of Micellization | Negative, indicating a spontaneous process |

| ΔH°m | Enthalpy of Micellization | Can be positive or negative depending on the surfactant and conditions |

| ΔS°m | Entropy of Micellization | Generally positive, reflecting the increased disorder of the system upon micelle formation |

This table presents generalized trends for ionic surfactants. Specific values for 1-nonanesulfonic acid would require dedicated experimental determination.

Dynamic light scattering (DLS) is a non-invasive technique used to determine the size distribution of particles in a suspension, including micelles. horiba.commdpi.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. The diffusion coefficient of the particles can be calculated from these fluctuations, and the hydrodynamic radius can then be determined using the Stokes-Einstein equation.

In surfactant systems, DLS can be employed to:

Determine the critical micelle concentration (CMC) by observing the sudden increase in scattering intensity as micelles form. horiba.com

Measure the size and size distribution of micelles.

Study the effect of variables such as concentration, temperature, and ionic strength on micelle properties. acs.org

Research indicates that for ionic surfactants, DLS measures the mutual diffusion coefficient, which includes contributions from the micelles, free surfactant monomers, and counterions. acs.orgresearchgate.net The diffusion coefficient measured by DLS typically shows a sharp decrease as the surfactant concentration surpasses the CMC, reflecting the formation of larger, slower-moving micelles. acs.org

Table 2: Hypothetical DLS Data for a 1-Nonanesulfonate Solution

| Concentration (mM) | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| 1 | < 1 | - |

| 5 | < 1 | - |

| 10 (approx. CMC) | 3.5 | 0.25 |

| 20 | 3.8 | 0.22 |

| 50 | 4.0 | 0.20 |

This is a hypothetical data table illustrating the expected trend. Actual values would depend on specific experimental conditions.

Emulsification and Wetting Properties in Research Formulations

The ability of 1-nonanesulfonic acid and its salts to reduce surface tension makes them effective as emulsifying and wetting agents in various research formulations. moleculardepot.com

An emulsion is a mixture of two or more immiscible liquids where one liquid is dispersed in the other in the form of droplets. researchgate.net Surfactants like sodium 1-nonanesulfonate stabilize emulsions by adsorbing at the oil-water interface, creating a protective layer that prevents the droplets from coalescing. The effectiveness of an emulsifier is influenced by the formulation's physicochemical properties, the composition (surfactant concentration and oil-to-water ratio), and the energy input during emulsification. scielo.org The stability of these emulsions can be enhanced by the addition of thickening agents like modified starches, which increase the viscosity of the continuous phase. mdpi.com

Wetting is the ability of a liquid to maintain contact with a solid surface. Wetting agents lower the surface tension of a liquid, allowing it to spread more easily across a surface. In research formulations, this property is crucial for ensuring uniform coverage and contact between different components.

The use of 1-nonanesulfonic acid has been noted in various contexts, including its potential application in cleaning agents and other formulations where surface activity is desired. enviro.wiki Its properties as a surfactant are also relevant in studies involving interactions with polymers and proteins, where it can influence the structure and stability of these macromolecules. acs.orgvu.lt

Environmental Fate and Analytical Monitoring in Environmental Systems

Occurrence and Distribution in Environmental Compartments

1-Nonanesulfonic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, has been detected in various environmental compartments globally. Due to their widespread use and persistence, PFAS like 1-nonanesulfonic acid are found in water, soil, and sediment.

In aquatic environments, the distribution of perfluoroalkane sulfonic acids (PFSAs), including 1-nonanesulfonic acid, is influenced by their chemical properties. Studies have shown that PFSAs can be found in both the water dissolved phase and suspended particulate matter (SPM). The partitioning between these two phases is dependent on the length of the perfluorinated carbon chain. Longer-chain PFSAs tend to bind more strongly to SPM, while shorter-chain variants are more prevalent in the dissolved phase. For instance, in a study of Dalian Bay, China, the total concentrations of PFASs in the water dissolved phase ranged from 6.9 to 17.1 ng/L, while in SPM, they ranged from 1.7 to 27.5 ng/g dry weight. nih.gov This suggests that solely measuring the dissolved phase could lead to an underestimation of the contamination level of long-chain PFSAs. nih.gov

Forest soils can also act as reservoirs for PFAS. A nationwide study in China investigated the presence of perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) in natural forest soils. nih.gov While this study did not specifically measure 1-nonanesulfonic acid, the findings for PFOS, a structurally similar compound, provide relevant insights. The study found that the concentrations of these compounds in forest soils were generally lower than in agricultural, urban, and rural areas. nih.gov However, elevated levels were detected in regions with fluoropolymer manufacturing facilities, indicating that industrial activities are a significant source of these contaminants to the surrounding environment. nih.gov

The following table summarizes the occurrence of PFAS, including compounds structurally similar to 1-nonanesulfonic acid, in different environmental compartments based on the discussed research.

| Environmental Compartment | Compound Class | Concentration Range | Predominant Compounds | Key Findings |

| Water Dissolved Phase (Dalian Bay) | PFASs | 6.9 - 17.1 ng/L | PFOA, Perfluorobutanoic acid, Perfluorobutane sulfonate (PFBS) | Short-chain PFCAs are more prevalent in the dissolved phase. nih.gov |

| Suspended Particulate Matter (Dalian Bay) | PFASs | 1.7 - 27.5 ng/g dw | PFBS, PFOS, PFOA | Long-chain PFSAs bind more strongly to suspended particulate matter. nih.gov |

| Natural Forest Soils (China) | PFOA, PFOS | PFOA: <0.9 - 9.0 pg/g dw | PFOA | Higher concentrations were found near industrial sources. nih.gov |

Environmental Persistence and Transformation Mechanisms

Per- and polyfluoroalkyl substances (PFAS), including 1-nonanesulfonic acid, are characterized by their exceptional persistence in the environment. nih.gov This resistance to degradation is attributed to the strength of the carbon-fluorine (C-F) bond, one of the strongest covalent bonds in organic chemistry. nerc.ac.uk The vast majority of PFAS are either non-degradable or they break down to form other persistent PFAS compounds. nih.gov

Microbial degradation of PFAS is generally limited. While some polyfluoroalkyl substances can be transformed by microorganisms, perfluoroalkyl substances like 1-nonanesulfonic acid are highly resistant to biodegradation under both aerobic and anaerobic conditions. mdpi.comepa.gov Studies on the biodegradation of structurally similar compounds, such as naphthenic acids, have shown that factors like molecular weight and structural complexity influence their degradability. nih.govnih.gov More complex and higher molecular weight compounds tend to be more recalcitrant. nih.gov

Abiotic degradation pathways, such as hydrolysis and photolysis, are also largely ineffective at breaking down perfluoroalkane sulfonic acids under typical environmental conditions. Their chemical structure makes them resistant to attack by common environmental oxidants and reductants. This high level of persistence is a significant concern, as it leads to the long-term presence and accumulation of these compounds in the environment. unep.org The continual release of highly persistent substances like 1-nonanesulfonic acid can result in increasing environmental concentrations over time. unep.org

While 1-nonanesulfonic acid itself has low volatility, its precursors can be more volatile and subject to long-range atmospheric transport. sunderlandlab.org These precursor compounds, which can include fluorotelomer alcohols and other polyfluorinated substances, can be transported over long distances in the atmosphere before they are transformed into persistent perfluoroalkyl acids like 1-nonanesulfonic acid. mdpi.comcopernicus.orgcec.orgmit.edu

Atmospheric transport and subsequent degradation of volatile precursors are considered a significant source of PFAS contamination in remote regions, including the Arctic. sunderlandlab.org Once deposited, these precursors can undergo biotic and abiotic transformation to form stable end-products such as perfluoroalkane sulfonic acids. mdpi.comcswab.org This process contributes to the global distribution of these persistent pollutants, far from their original sources of emission. sunderlandlab.org The presence of PFAS in remote environments highlights the importance of understanding the transport and fate of their precursor compounds. sunderlandlab.org

Analytical Methodologies for Environmental Monitoring

The detection of 1-nonanesulfonic acid and other PFAS at trace levels in various water matrices is predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). mdpi.com This technique offers the high sensitivity and selectivity required to measure these compounds at the low concentrations (ng/L or pg/L) at which they are often found in the environment. wur.nlnih.gov

Sample preparation is a critical step for accurate quantification and typically involves solid-phase extraction (SPE) to concentrate the analytes from the water sample and remove potential matrix interferences. eurofins.com Various SPE sorbents can be used, and the choice depends on the specific PFAS being analyzed and the water matrix. eurofins.com

Several standardized methods, such as those developed by the U.S. Environmental Protection Agency (EPA), exist for the analysis of PFAS in drinking water. mdpi.comitrcweb.org For example, EPA Method 537.1 is used for the determination of 18 PFAS in drinking water, while EPA Method 533 covers an additional 11, mostly short-chain, PFAS. mdpi.com For non-drinking water matrices like groundwater, surface water, and wastewater, methods like EPA 8327 are employed, which can quantify 24 different PFAS analytes. mdpi.com

Recent advancements in analytical techniques have also explored non-targeted screening methods using high-resolution mass spectrometry to identify a broader range of known and unknown PFAS in environmental samples. wur.nlnih.gov These methods are crucial for understanding the full extent of PFAS contamination beyond the commonly targeted compounds. nih.gov

The following table provides an overview of common analytical techniques for PFAS detection in water.

| Analytical Technique | Sample Preparation | Common Analytes | Key Features |

| LC-MS/MS | Solid-Phase Extraction (SPE) | PFOA, PFOS, and other PFCAs and PFSAs | High sensitivity and selectivity for targeted analysis. mdpi.com |

| High-Resolution MS | Solid-Phase Extraction (SPE) | Broad range of known and unknown PFAS | Enables non-targeted screening and identification of novel PFAS. wur.nlnih.gov |

| Ion Chromatography with Suppressed Conductivity Detection | Inline Matrix Elimination | PFOA, PFOS | Overcomes interference from common divalent cations in water matrices. researchgate.net |

| ESI-FAIMS-MS | Flow Injection Analysis | Perchlorate | Separates target analytes from isobaric interferences in the gas phase. nih.gov |

Ensuring the quality and reliability of data in the trace analysis of 1-nonanesulfonic acid and other PFAS is of utmost importance. This requires stringent quality assurance (QA) and quality control (QC) procedures throughout the entire analytical process, from sample collection to data reporting. epa.govdntb.gov.ua

A significant challenge in PFAS analysis is the potential for sample contamination, as these compounds are present in many materials used in sampling and laboratory equipment. itrcweb.org Therefore, it is crucial to use sampling bottles and equipment made of materials known to be free of PFAS, such as high-density polyethylene (B3416737) (HDPE) or polypropylene. itrcweb.org

Field and laboratory blanks are essential QC samples to monitor for potential contamination. itrcweb.org Field reagent blanks, which are prepared in the field using PFAS-free water, help to identify contamination that may occur during sample collection and transport. Laboratory method blanks, processed alongside the environmental samples, are used to assess contamination from the laboratory environment and analytical procedures.

The use of isotopically labeled internal standards is a common practice to ensure the accuracy of quantification. eurofins.com These standards, which are added to the samples before extraction, help to correct for any analyte losses during sample preparation and for matrix effects that can suppress or enhance the instrument's response. scribd.com

A comprehensive Quality Assurance Project Plan (QAPP) is often developed for environmental monitoring projects. epa.gov The QAPP outlines all the procedures for sampling, analysis, and data validation, as well as the data quality objectives for the project, to ensure that the generated data are of known and documented quality. epa.gov

Applications in Biochemical and Biological System Analysis

Reagent for Resolution Enhancement of Complex Biomolecular Mixtures

1-Nonanesulfonic acid sodium salt is widely employed as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) to improve the separation of ionic and polar compounds. chemimpex.cominter-chem.pl Its primary function is to enhance the resolution of complex mixtures, which is particularly valuable in the analysis of biological samples. chemimpex.com The nine-carbon alkyl chain of 1-nonanesulfonic acid provides a significant hydrophobic character, which is crucial for its mechanism of action in reversed-phase chromatography. inter-chem.plsigmaaldrich.com

In the context of biomolecular analysis, the separation of complex mixtures of peptides, proteins, and nucleic acids can be challenging due to their similar physicochemical properties. chemimpex.comnih.govnih.gov The addition of an ion-pairing reagent like 1-nonanesulfonic acid to the mobile phase can significantly improve the retention and resolution of these molecules. chemimpex.comnih.gov The sulfonic acid headgroup of the molecule is anionic, allowing it to form ion pairs with positively charged sites on analytes such as the basic amino acid residues in peptides and proteins. inter-chem.plsigmaaldrich.comresearchgate.net This interaction effectively neutralizes the charge on the analyte and increases its hydrophobicity, leading to stronger retention on a nonpolar stationary phase and, consequently, better separation. hplc.eu

The effectiveness of alkanesulfonic acids as ion-pairing reagents is dependent on the length of their alkyl chain. Reagents with longer carbon chains, such as 1-nonanesulfonic acid, are more strongly adsorbed onto the reversed-phase stationary phase, which can positively affect the retention of the analytes. google.com This principle is utilized in the purification of peptides and proteins, where achieving high purity is essential. nih.govgoogle.com For instance, the separation of closely related peptide impurities can be significantly improved by the presence of an ion-pairing agent in the mobile phase. google.com

Table 1: Properties of 1-Nonanesulfonic Acid and its Sodium Salt

| Property | 1-Nonanesulfonic Acid | 1-Nonanesulfonic acid sodium salt |

|---|---|---|

| Chemical Formula | C9H20O3S nih.gov | C9H19NaO3S ontosight.ai |

| Molecular Weight | 208.32 g/mol nih.gov | 230.30 g/mol sigmaaldrich.com |

| Appearance | - | White or off-white crystalline powder ontosight.ai |

| Solubility | - | Soluble in water ontosight.aichemicalbook.com |

| Melting Point | - | >300 °C chemimpex.com |

| Primary Application in HPLC | Ion-pairing reagent sigmaaldrich.com | Ion-pairing reagent chemimpex.comlabsolu.ca |

Facilitation of Biochemical Assay Development

The ability of 1-nonanesulfonic acid to modulate the properties of biomolecules makes it a useful compound in the development of various biochemical assays. inter-chem.plichorlifesciences.com Biochemical assays are fundamental for understanding biological processes, diagnosing diseases, and discovering new drugs. ichorlifesciences.com

One area where 1-nonanesulfonic acid has been utilized is in research related to enzyme activity and cellular processes. For example, in a study investigating potential therapeutic strategies for Gaucher disease, 1-nonanesulfonic acid was among several compounds tested for its effect on the activity of the enzyme β-glucosidase in fibroblast cells. pnas.org Such studies are crucial for the development of assays to screen for potential drug candidates.

Furthermore, the properties of 1-nonanesulfonic acid have been explored in the development of novel analytical platforms. In one study, it was used as an additive in the electrochemical synthesis of dendritic silver nanostructures. researchgate.net These nanostructures were then evaluated for their performance in the non-enzymatic sensing of hydrogen peroxide, demonstrating the potential of 1-nonanesulfonic acid to influence the properties of materials used in biochemical sensors. researchgate.net The development of sensitive and reliable sensors for biologically relevant molecules like hydrogen peroxide is a significant goal in biochemical assay development.

The broader field of ion-pair chromatography, where 1-nonanesulfonic acid is a key reagent, is instrumental in the discovery and identification of biological substances, which is a foundational aspect of assay development. inter-chem.pl

Research on Interactions with Biological Components (e.g., Proteins, Nucleic Acids)

The interaction of 1-nonanesulfonic acid with biological macromolecules like proteins and nucleic acids is a key area of research that underpins its applications in chromatography and assay development. chemimpex.comfortislife.comnih.gov As an anionic surfactant, it can interact with oppositely charged groups on these biomolecules, primarily through electrostatic interactions and hydrophobic ion pairing. researchgate.netnih.gov

This principle of hydrophobic ion pairing has been shown to facilitate the transport of proteins and nucleic acids through hydrophobic environments. nih.gov The formation of a hydrophobic complex between the detergent and the macromolecule allows it to partition into an organic solvent, a process that would not occur in the absence of the detergent. nih.gov

Studies using isothermal titration calorimetry have provided detailed thermodynamic insights into the interactions between ionic surfactants, including alkane sulfonates, and charged poly(amino acids), which serve as model systems for proteins. researchgate.net These studies have determined the enthalpy and heat capacity changes associated with the binding, providing a quantitative understanding of the energetic contributions of both the ionic headgroups and the alkyl chains to the interaction. researchgate.net This fundamental research is crucial for optimizing the use of 1-nonanesulfonic acid in various biochemical applications.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Nonanesulfonic acid |

| 1-Nonanesulfonic acid sodium salt |

| Acetonitrile (B52724) |

| β-glucosidase |

| Hydrogen peroxide |

| Lysine |

Advanced Materials Science and Engineering Research

Polymer and Film Modification Studies

1-Nonanesulfonic acid, particularly in its sodium salt form, has been identified as a compound capable of influencing the properties of polymer films. Research has indicated its utility in the preparation of polyvinyl chloride (PVC) films, where it contributes to enhancing particle transport properties. biosynth.com The incorporation of 1-nonanesulfonic acid sodium salt into PVC films is associated with strong thermal expansion characteristics, which is a factor in modifying the final film's performance. biosynth.com

Polymers containing sulfonic acid groups are known to be valuable in various applications, including membrane technologies for water purification. ontosight.ai The degree of sulfonation and the nature of the sulfonic acid can affect the polymer's mechanical strength, morphology, and water uptake. mdpi.com While the broader class of sulfonic acid polymers has been studied for creating membranes with specific ionic transport capabilities, the specific use of 1-nonanesulfonic acid in PVC demonstrates its role as a property modifier. biosynth.comontosight.aimdpi.com

The modification of polymer films often involves introducing additives that alter the polymer matrix to achieve desired functionalities. In this context, 1-nonanesulfonic acid serves as a functional additive for PVC, targeting the improvement of particle transport within the film. biosynth.com

Table 1: Influence of 1-Nonanesulfonic Acid Sodium Salt on PVC Film Properties

| Polymer | Additive | Observed Effect | Reference |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | 1-Nonanesulfonic acid sodium salt | High particle transport properties | biosynth.com |

| Polyvinyl Chloride (PVC) | 1-Nonanesulfonic acid sodium salt | Strong thermal expansion properties | biosynth.com |

Role in Nanomaterial Synthesis and Functionalization

1-Nonanesulfonic acid and its salts have been explored as additives in the synthesis and functionalization of various nanomaterials, particularly metallic nanoparticles. researchgate.netresearchgate.net Its role is primarily as a surfactant or directing agent during electrochemical deposition processes. researchgate.net

Further research has investigated the effects of 1-nonanesulfonic acid sodium salt as an additive in the electrodeposition bath for creating bimetallic gold-platinum (Au-Pt) nanoparticles. researchgate.netresearchgate.net The structural characteristics of these bimetallic nanoparticles are influenced by the presence of such additives. researchgate.netresearchgate.net The use of additives like 1-nonanesulfonic acid is a key parameter that can be controlled during electrochemical synthesis to define the morphology and size of the resulting nanostructures. researchgate.net

The functionalization of nanoparticles, for instance by incorporating sulfonic acid groups, is a strategy to create materials with specific catalytic or binding properties. rsc.orgrsc.org While broad research exists on functionalizing nanoparticles with various sulfonic acids, the specific use of 1-nonanesulfonic acid as an additive highlights its contribution to controlling the growth and final structure of nanomaterials during their synthesis. researchgate.netrsc.orgrsc.org

Table 2: Role of 1-Nonanesulfonic Acid in Nanomaterial Synthesis

| Nanomaterial | Synthesis Method | Role of 1-Nonanesulfonic Acid | Outcome | Reference |

|---|---|---|---|---|

| Dendritic Silver Nanostructures (AgNDs) | Electrochemical Deposition | Additive | Produced a larger amount of large-sized (1-5 μm) AgNDs. | researchgate.netresearchgate.net |

| Bimetallic Au-Pt Nanoparticles | Electrochemical Reduction | Additive | Investigated for its effect on structural characterization. | researchgate.netresearchgate.net |

Emerging Research Directions and Future Perspectives

Innovations in Synthesis and Derivatization

The synthesis of 1-nonanesulfonic acid and its derivatives is an area of active research, with a focus on improving efficiency and environmental compatibility. While traditional methods remain prevalent, innovative approaches are being explored to overcome their limitations.

One area of innovation is the exploration of novel methods for the synthesis of long-chain alkanesulfonates, which can be adapted for 1-nonanesulfonic acid. A notable method involves the photosulfochlorination of linear aliphatic hydrocarbons using sulfuryl chloride. researchgate.net This process can transform hydrocarbons like dodecane (B42187) and tetradecane (B157292) into their corresponding sulfochlorides, which can then be hydrolyzed to produce alkanesulfonates. researchgate.net This technique offers a pathway to creating mixtures of positional isomers of these sulfonated alkanes. researchgate.net

Another innovative approach involves the use of sulfur dioxide as a sulfonating agent for unsaturated alkanes that contain an electron-withdrawing group. google.com This method is advantageous due to its mild reaction conditions, simple process, short reaction times, and high yields. google.com

Derivatization of sulfonic acids, including 1-nonanesulfonic acid, is crucial for enhancing their detection and analysis, particularly in gas chromatography (GC). Common derivatization techniques include silylation and alkylation, with the formation of methyl esters being a preferred method. colostate.edu These methods convert the polar sulfonic acid into a more volatile derivative suitable for GC analysis. colostate.edujfda-online.com For instance, trimethylamine (B31210) can be used as a derivatizing reagent for some alkyl esters of sulfonates for analysis by liquid chromatography-mass spectrometry (LC/MS). nih.gov A novel derivatization method using 3-(chlorosulfonyl)benzoic acid has also been developed for the analysis of certain lipids, which could potentially be adapted for other molecules with hydroxyl groups. nih.gov

The following table summarizes some derivatization reagents and their applications for sulfonic acids:

| Derivatization Reagent | Derivative Formed | Analytical Technique | Key Advantages |

| Trimethylsilyl (TMS) reagents | Trimethylsilyl esters | GC | Enables better GC separations and is compatible with most detection systems. gcms.cz |

| Trimethylamine | Quaternary ammonium (B1175870) products | LC/MS | Allows for the determination of alkyl esters of sulfonates at low ppm levels. nih.gov |

| 3-(Chlorosulfonyl)benzoic acid | Sulfonate esters | RP-UHPLC/MS/MS | Provides a charge-switch to negative ion mode, enhancing sensitivity. nih.gov |

Development of Novel Analytical Methodologies

The accurate detection and quantification of 1-nonanesulfonic acid are essential for its various applications and for environmental monitoring. Modern analytical chemistry has seen the development of highly sensitive and specific methods for the analysis of anionic surfactants.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has become a preferred method for the analysis of surfactants like 1-nonanesulfonic acid. glsciences.comwordpress.com This technique offers high sensitivity and selectivity, allowing for the detection of trace amounts in complex matrices. wordpress.com Electrospray ionization (ESI) is a common ionization source used in LC-MS for the analysis of surfactants, as it can effectively ionize these molecules. wordpress.com

The use of ion-pairing agents is a significant aspect of the chromatographic analysis of certain compounds, and 1-nonanesulfonic acid itself can be used in this capacity. phenomenex.blogchromatographyonline.comresearchgate.nettechnologynetworks.comchromatographyonline.com Ion-pairing chromatography is a technique used to separate charged analytes on a reversed-phase column by adding an ion-pairing reagent to the mobile phase. technologynetworks.com For instance, hexane- and octane-sulfonate are popular ion-pair reagents for the analysis of basic compounds. chromatographyonline.comchromatographyonline.com The choice of the ion-pairing agent, including the length of the alkyl chain, can significantly affect the separation. researchgate.net

For the analysis of complex mixtures of surfactants, a single analytical method that can determine a wide range of compounds is highly desirable. One such method has been developed for the determination of 53 legacy and emerging per- and polyfluoroalkyl substances (PFAS), including various perfluorosulfonic acids, in aqueous matrices using LC-MS/MS. researchgate.net

The table below outlines some key analytical techniques for anionic surfactants:

| Analytical Technique | Detection Method | Key Features |

| HPLC with UV/Visible Detection | UV/Visible | Suitable for surfactants with chromophores. wordpress.com |

| HPLC with Charged Aerosol Detection (CAD) | CAD | Offers good reproducibility and sensitivity for surfactants without chromophores. wordpress.com |

| HPLC with Mass Spectrometry (LC-MS/MS) | Mass Spectrometry | Provides high sensitivity and selectivity for trace analysis and peak identification. glsciences.comwordpress.com |

| Ion-Pair Chromatography | Various | Improves retention and peak shape of ionizable compounds. phenomenex.blogchromatographyonline.comresearchgate.nettechnologynetworks.comchromatographyonline.com |

Sustainable Chemistry and Environmental Remediation Approaches

The environmental fate and impact of surfactants like 1-nonanesulfonic acid are of growing concern, leading to research into sustainable chemistry and effective remediation strategies. A key focus is on the biodegradation of these compounds and the use of environmentally friendly remediation techniques.

The biodegradation of anionic surfactants is primarily carried out by a variety of bacteria. journaljalsi.comijcs.rojournalarrb.comiosrjournals.orgijnrd.org Several bacterial genera, including Pseudomonas, Bacillus, Klebsiella, Enterobacter, and Escherichia coli, have been identified as being capable of degrading anionic surfactants. journaljalsi.comjournalarrb.comiosrjournals.org The biodegradation process can be divided into primary degradation, where the surfactant's main chain is broken down, and ultimate degradation, where the molecule is completely mineralized to carbon dioxide, water, and inorganic salts. ijcs.ro The rate of biodegradation is influenced by environmental factors such as temperature and the availability of oxygen, with aerobic conditions generally being more favorable. iosrjournals.org

For the remediation of soil and water contaminated with surfactants, several sustainable approaches are being investigated. One promising strategy is the use of biosurfactants, which are surfactants produced by microorganisms. frontiersin.orgmdpi.comnih.gov Biosurfactants are often more biodegradable and have lower toxicity than their synthetic counterparts. frontiersin.org They can be used in soil washing and flushing techniques to enhance the removal of hydrophobic contaminants. frontiersin.orgmdpi.com The in-situ production of biosurfactants by stimulating indigenous microorganisms is another sustainable approach that can reduce costs and environmental impact. frontiersin.org

Other remediation techniques for surfactant-contaminated water include ozonation, UV radiation, and catalyst-coupled auto-oxidation. researchgate.net These methods aim to break down the surfactant molecules into less harmful substances. researchgate.net The development of "green surfactants," which are designed to be more environmentally friendly, is also a key area of research. researchgate.net

The following table highlights some microorganisms involved in the degradation of anionic surfactants:

| Microorganism | Type of Surfactant Degraded | Reference |

| Pseudomonas aeruginosa | Anionic surfactants (e.g., SDS) | journalarrb.com |

| Bacillus subtilis | Anionic surfactants in detergents | iosrjournals.org |

| Klebsiella aerogenes | Anionic surfactants (e.g., SDS) | journalarrb.com |

| Enterobacter cloacae | Anionic surfactants (e.g., SDS) | journalarrb.com |

| Escherichia coli | Anionic surfactants | journaljalsi.com |

Advanced Catalytic System Design

While 1-nonanesulfonic acid is not typically used as a primary catalyst in industrial processes, its properties make it relevant in the design of certain catalytic systems, particularly in the context of phase transfer catalysis and as an ion-pairing agent in chromatography, which can be considered a form of catalysis in the separation process.

The use of sulfonic acids as catalysts is well-established, particularly in their solid-supported forms. However, the direct application of long-chain alkanesulfonic acids like 1-nonanesulfonic acid in novel catalytic systems is a more niche area of research. One potential application is in hydroisomerization of long-chain hydrocarbons, where bifunctional catalysts are used to convert normal alkanes into branched isomers. mdpi.com These catalysts typically have both metal and acid sites, and while zeolites are common acidic components, the principles of bifunctional catalysis could potentially be extended to systems employing other types of acid catalysts. mdpi.com

The primary role of 1-nonanesulfonic acid in a catalytic context reported in the literature is as an ion-pairing agent in HPLC. phenomenex.blogchromatographyonline.comresearchgate.nettechnologynetworks.comchromatographyonline.com In this application, it acts as a mobile phase additive that forms a neutral ion pair with charged analytes, allowing for their separation on a reversed-phase column. technologynetworks.com The formation of this ion pair can be seen as a form of catalysis in the sense that it facilitates the separation process. The length of the alkyl chain of the sulfonic acid is a critical parameter in the effectiveness of the ion-pairing agent. researchgate.net

Future research in this area could explore the use of 1-nonanesulfonic acid or its derivatives in the design of novel phase-transfer catalysts. Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases, and the amphiphilic nature of 1-nonanesulfonic acid could potentially be exploited in such systems.

Q & A

Q. What are the optimal conditions for using sodium 1-nonanesulfonate as an ion-pairing reagent in reversed-phase HPLC?

Sodium 1-nonanesulfonate is widely used in ion-pair chromatography to improve retention and resolution of polar analytes. To optimize its use:

- Prepare mobile phases with concentrations between 5–20 mM, adjusting pH to 2.5–3.5 (using formic or trifluoroacetic acid) to enhance ion-pair formation .

- Ensure column compatibility (e.g., C18 stationary phase) and maintain a flow rate of 0.5–1.0 mL/min for analytical columns.

- Validate method robustness by testing batch-to-batch variability of the reagent (>98% purity is critical for reproducibility) .

Q. How can researchers synthesize 1-nonanesulfonic acid derivatives, and what are common pitfalls?

Synthesis typically involves sulfonation of nonane using chlorosulfonic acid or sulfur trioxide. Key steps include:

- Controlled addition of sulfonating agents to avoid exothermic side reactions.

- Neutralization with sodium hydroxide to isolate the sodium salt (yield ~70–80%) .

- Common pitfalls: Incomplete sulfonation due to steric hindrance in the alkane chain and residual unreacted starting materials. Purification via recrystallization in ethanol/water mixtures is recommended .

Q. What analytical techniques are most effective for characterizing 1-nonanesulfonic acid purity?

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm sulfonic acid group attachment and alkyl chain integrity.

- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode detects [M–H] ions (e.g., m/z 229 for 1-nonanesulfonate) .

- Ion Chromatography (IC): Quantify sulfate impurities using a conductivity detector with a carbonate eluent system .

Q. How should 1-nonanesulfonic acid be stored to ensure long-term stability?

- Store in airtight containers at 2–8°C to prevent hydrolysis.

- Avoid exposure to oxidizers (e.g., peroxides) and humidity, which can degrade the sulfonic acid group .

- Monitor for discoloration (e.g., yellowing), which indicates decomposition .

Q. What safety protocols are essential when handling 1-nonanesulfonic acid in the lab?

- Use nitrile gloves, chemical-resistant goggles, and fume hoods to avoid skin/eye contact and inhalation.

- In case of spills, neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

- Disposal must comply with hazardous waste regulations due to its classification as a per- and polyfluoroalkyl substance (PFAS) precursor .

Advanced Research Questions

Q. How does 1-nonanesulfonic acid interact with hydrophobic regions of proteins, and how can this be quantified?

In fluorescence binding assays (e.g., with Plasminogen Activator Inhibitor-1), 1-nonanesulfonic acid acts as a competitive ligand.

Q. What role does 1-nonanesulfonic acid play in PFAS environmental persistence studies?

Its ammonium salt (CAS 17202-41-4) is a PFAS homolog with high environmental stability due to strong C–F bonds.

Q. How can researchers resolve contradictions in PFAS regulatory data for 1-nonanesulfonic acid derivatives?

Discrepancies arise from differing definitions of PFAS scope across agencies (e.g., EU vs. EPA).

- Cross-reference substance lists (e.g., EU SVHCs, U.S. TRI) to identify reporting thresholds .

- Conduct longitudinal studies to track regulatory changes (e.g., 2016 EU restrictions on nonadecafluoro derivatives) .